Triphenylantimony
Description
Triphenylantimony (SbPh₃) is an organoantimony compound characterized by three phenyl groups bonded to a central antimony atom. It serves as a precursor in synthesizing various antimony(V) derivatives through oxidative addition reactions. Its trigonal pyramidal geometry in the neutral state transforms into trigonal bipyramidal or tetragonal pyramidal configurations upon oxidation to Sb(V) . Key applications span catalysis, materials science, and biomedical research, leveraging its redox-active and coordination properties .
Properties
IUPAC Name |
triphenylstibane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.Sb/c3*1-2-4-6-5-3-1;/h3*1-5H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYVMSPIJIWUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052269 | |
| Record name | Triphenylstibine | |
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Molecular Weight |
353.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to beige crystalline powder; [PMC MSDS] | |
| Record name | Triphenylantimony | |
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Vapor Pressure |
0.00000973 [mmHg] | |
| Record name | Triphenylantimony | |
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CAS No. |
603-36-1 | |
| Record name | Triphenylantimony | |
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| Record name | Triphenylstibine | |
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| Record name | Stibine, triphenyl- | |
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| Record name | TRIPHENYLSTIBINE | |
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Preparation Methods
Grignard Reagent Method
The Grignard reagent method represents a cornerstone in the synthesis of triphenylantimony, leveraging the nucleophilic reactivity of phenylmagnesium bromide (PhMgBr) with antimony trichloride (SbCl₃). The reaction proceeds via a two-step mechanism:
Formation of Phenylmagnesium Bromide :
Bromobenzene (C₆H₅Br) reacts with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions to generate the Grignard reagent:
$$
\text{C}6\text{H}5\text{Br} + \text{Mg} \rightarrow \text{C}6\text{H}5\text{MgBr}
$$Reaction with Antimony Trichloride :
The Grignard reagent is subsequently treated with SbCl₃, resulting in the displacement of chloride ligands by phenyl groups:
$$
\text{SbCl}3 + 3 \text{C}6\text{H}5\text{MgBr} \rightarrow \text{Sb(C}6\text{H}5\text{)}3 + 3 \text{MgBrCl}
$$
The reaction is typically conducted under reflux in anhydrous THF, followed by hydrolysis with dilute hydrochloric acid to quench excess Grignard reagent. The crude product is isolated via filtration, washed with methanol, and recrystallized from cyclohexane or acetonitrile to enhance purity.
Advantages :
- High selectivity for this compound formation.
- Compatibility with scalable industrial processes.
Challenges :
- Strict anhydrous and oxygen-free conditions required to prevent reagent decomposition.
- Sensitivity of SbCl₃ to hydrolysis, necessitating careful handling.
Sodium and Chlorobenzene Method
An alternative approach involves the direct reduction of antimony trichloride using sodium metal in the presence of chlorobenzene. This single-pot reaction exploits the reducing power of sodium to facilitate phenyl group transfer:
$$
6 \text{Na} + 3 \text{C}6\text{H}5\text{Cl} + \text{SbCl}3 \rightarrow \text{Sb(C}6\text{H}5\text{)}3 + 6 \text{NaCl}
$$
The reaction mixture is heated under reflux in an inert solvent such as dry toluene or xylene. Post-reaction, the product is extracted with organic solvents, and residual sodium chloride is removed by aqueous washing.
Optimization Insights :
- Excess sodium ensures complete reduction of SbCl₃.
- Elevated temperatures (100–150°C) improve reaction kinetics but risk thermal degradation of chlorobenzene.
Comparative Efficacy :
While this method avoids the use of moisture-sensitive Grignard reagents, it suffers from lower yields due to competing side reactions, such as the formation of biphenyl byproducts.
Modified Synthesis via this compound Dihalides
Recent advancements have explored the use of this compound dihalides (Sb(C₆H₅)₃X₂, X = Cl, Br) as intermediates. For instance, this compound dibromide can be reduced with phenylmagnesium bromide to yield this compound:
$$
\text{Sb(C}6\text{H}5\text{)}3\text{Br}2 + 2 \text{C}6\text{H}5\text{MgBr} \rightarrow \text{Sb(C}6\text{H}5\text{)}3 + 2 \text{MgBr}2
$$
This method, while less common, offers improved control over stoichiometry and reduces halogen contamination in the final product.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for the predominant synthetic routes:
| Method | Reagents | Conditions | Yield* | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard Reagent | SbCl₃, PhMgBr | Anhydrous THF, reflux | 70–85% | High purity; Scalable | Moisture sensitivity |
| Sodium/Chlorobenzene | SbCl₃, C₆H₅Cl, Na | Toluene, 120°C | 50–65% | Single-pot synthesis | Lower yields; Byproduct formation |
| Dihalide Reduction | SbPh₃X₂, PhMgBr | THF, 0°C to reflux | 80–90% | Reduced halogen content | Additional synthesis step |
Physicochemical Properties of this compound
The table below collates critical physicochemical data for this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 353.1 g/mol | |
| Melting Point | 52–54°C | |
| Boiling Point | 360°C | |
| Density | 1.5 g/cm³ | |
| Solubility | Insoluble in water; Soluble in benzene, toluene |
Chemical Reactions Analysis
Types of Reactions: Triphenylantimony undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentavalent antimony compounds.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Complex Formation: It forms complexes with various ligands, including oxygen and nitrogen donors.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Substitution: Halogens such as chlorine or bromine are used under controlled conditions.
Complex Formation: Ligands such as pyridine or phosphines are used in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Pentavalent antimony compounds such as this compound(V) dichloride.
Substitution: Halogenated derivatives such as this compound dichloride.
Complex Formation: Various organometallic complexes.
Scientific Research Applications
Chemical Applications
Reagent in Organic Synthesis and Catalysis
- Triphenylantimony serves as a reagent in organic synthesis, particularly in the formation of various organometallic compounds. Its ability to stabilize reactive intermediates makes it valuable in catalyzing reactions such as nucleophilic substitutions and cross-coupling reactions.
Comparison with Similar Compounds
| Compound | Structure Type | Key Features |
|---|---|---|
| This compound | Triarylantimony | Used in organic synthesis and catalysis |
| Triphenylbismuth | Triarylbismuth | Similar reactivity but involves bismuth |
| Pentaphenylantimony | Tetraarylantimony | Contains five phenyl groups |
Biological Applications
Antileishmanial and Antibacterial Activities
- Recent studies have indicated that this compound(V) complexes exhibit significant antileishmanial activity against Leishmania species. These complexes have been shown to be less toxic to mammalian cells while maintaining efficacy against pathogens.
Case Study: this compound(V) Dicarboxylate Complexes
- Two novel complexes, [Ph₃Sb(L₁)₂] and [Ph₃Sb(L₂)₂] (where L represents carboxylate ligands), were synthesized and characterized. They demonstrated promising activity against Leishmania infantum and Staphylococcus aureus in vitro, highlighting their potential as therapeutic agents .
Medical Applications
Potential Drug Development
- Research is ongoing into the use of this compound compounds in medicinal chemistry. Their ability to interact with biological targets such as enzymes involved in steroid hormone biosynthesis makes them candidates for developing new drugs .
Mechanism of Action
- This compound diacetate has been shown to inhibit glutathione S-transferase A1, which is crucial for detoxification processes in cells. This inhibition may lead to increased sensitivity of cancer cells to chemotherapy agents.
Industrial Applications
Thin Films and LED Manufacturing
- In the industrial sector, this compound is utilized in the production of thin films for electronic devices, particularly LEDs. Its unique electronic properties enhance the performance of these materials .
Summary of Key Findings
The diverse applications of this compound underscore its significance in various scientific domains:
- Chemistry : Acts as a reagent for organic synthesis.
- Biology : Exhibits antileishmanial and antibacterial properties.
- Medicine : Potential for drug development targeting specific enzymes.
- Industry : Used in electronic material production.
Mechanism of Action
The exact mechanism of action of triphenylantimony(III) is not fully understood. it is believed to interact with cellular components through coordination with metal ions and other biomolecules. This interaction can affect various biochemical pathways, including those involved in oxidative stress and enzyme activity .
Comparison with Similar Compounds
Structural Features
Triphenylantimony derivatives exhibit distinct coordination geometries and bond parameters compared to related organoantimony compounds:
Key Observations :
- Axial Sb–O bonds in this compound derivatives (2.060–2.268 Å) are generally shorter than Sb–Cl bonds (2.4606–2.686 Å), reflecting stronger covalent interactions with oxygen ligands.
- Intramolecular non-covalent interactions (e.g., Sb…O) enhance stability in complexes like Ph₃Sb(O₂CC₆H₃(OH))₂ .
Key Observations :
- This compound polyamines exhibit moderate cytotoxicity, while trimethylantimony derivatives are inactive, highlighting the role of aryl groups in bioactivity .
- Antiradical activity decreases with thioether substituents in catecholates due to altered redox potentials .
Thermodynamic and Spectroscopic Properties
- Secondary Bonding : In Ph₃Sb(O₂CC₆H₄(OH)), FT-IR and PM3 calculations reveal Sb…O interactions (3.363 Å), absent in simpler derivatives like Ph₃SbCl .
- Redox Potentials: Catecholate complexes exhibit anodic potentials of +0.15 to +0.35 V (vs. Ag/AgCl), lower than analogous phosphorus compounds, reducing electron-transfer efficiency .
Biological Activity
Triphenylantimony (Ph₃Sb) is an organometallic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, characterization, and biological effects of this compound and its derivatives, supported by case studies and research findings.
1. Synthesis and Characterization
This compound can be synthesized through various methods, often involving the reaction of antimony trichloride with phenyl lithium or other aryl halides. The resulting compound is characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry.
Table 1: Characterization Techniques for this compound
| Technique | Purpose |
|---|---|
| IR Spectroscopy | Identifies functional groups |
| NMR Spectroscopy | Provides information on molecular structure |
| Mass Spectrometry | Determines molecular weight and composition |
2. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study highlighted the enhanced activity of this compound derivatives compared to their parent compounds, attributed to their increased lipophilicity due to chelation effects.
Case Study: Antimicrobial Efficacy
In a comparative study, brominated this compound derivatives demonstrated greater inhibition zones against Escherichia coli and Candida albicans than non-brominated counterparts. The order of activity was observed as follows:
3. Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cells. For instance, this compound catecholate complexes were found to inhibit lipid peroxidation in vitro, suggesting a protective mechanism against oxidative stress in cancer cells.
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound catecholate | HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
| This compound dithiolate | MCF-7 (breast cancer) | 15.0 | Inhibition of cell proliferation |
4. Mechanisms of Biological Activity
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Chelation Theory : The chelation of metal ions enhances the lipophilicity and cellular uptake of the compounds, improving their bioactivity against pathogens .
- Oxidative Stress Modulation : Some studies indicate that this compound complexes can act as antioxidants or pro-oxidants depending on their structure, influencing lipid peroxidation processes .
5. Environmental and Toxicological Considerations
While this compound shows promise in medicinal chemistry, its environmental impact warrants attention. Organometallic compounds can accumulate in ecosystems, leading to toxicological effects on aquatic life and potential bioaccumulation in food chains . The toxicity profile varies significantly based on the substituents attached to the antimony atom.
Table 3: Toxicity Profile of Organometallic Compounds
| Compound | Toxicity Level (mg/kg) | Target Organism |
|---|---|---|
| This compound | LD₅₀ > 1000 | Rats |
| Tributyltin | LD₅₀ = 0.00095 | Daphnia magna |
Q & A
Q. What are the established synthetic routes for Triphenylantimony derivatives, and how can researchers optimize reaction conditions?
this compound derivatives, such as this compound Diacetate, are typically synthesized via ligand substitution or oxidative addition reactions. For example, μ-oxido-bis derivatives can be prepared by reacting this compound precursors with carboxylate ligands under controlled stoichiometric conditions . Optimization involves monitoring reaction temperature, solvent polarity, and ligand-to-metal ratios. Characterization via NMR and FT-IR at intermediate stages ensures proper ligand coordination. Researchers should cross-validate synthetic yields with literature-reported procedures and adjust inert atmosphere conditions (e.g., nitrogen/argon) to minimize oxidation side products .
Q. Which crystallographic techniques are most reliable for determining the molecular geometry of this compound complexes?
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for elucidating bond lengths, angles, and coordination geometries. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robust algorithms for handling disorder and twinning . For this compound derivatives, ensure data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Pair SC-XRD with spectroscopic data (e.g., Raman) to confirm vibrational modes correlated with structural features .
Q. How should researchers design experiments to characterize the thermal stability of this compound compounds?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For example, the heat capacity () of this compound dipropionate was measured from 0–480 K using adiabatic calorimetry, revealing phase transitions and decomposition thresholds . Baseline corrections and calibration with standard materials (e.g., sapphire) are essential. Pair thermal data with in-situ XRD to correlate structural changes with mass loss events .
Q. What are the best practices for ensuring reproducibility in this compound synthesis?
Document reaction parameters (solvent purity, stirring rate, and cooling gradients) meticulously. Use internal standards (e.g., ferrocene in NMR) to verify yields. Reproduce results from primary literature by adhering to documented protocols, and validate purity via elemental analysis (C/H/N) and melting point consistency . Cross-check with alternative synthetic routes (e.g., Grignard reagent-based methods) to identify systemic errors .
Advanced Research Questions
Q. How can contradictions in crystallographic data for μ-oxido-bis this compound derivatives be resolved?
Discrepancies in bond lengths or coordination numbers often arise from lattice packing effects or disorder. Employ Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallographic parameters. For example, μ-oxido-bis[(2-chloronicotinato)this compound(V)] showed variations in Sb–O bond lengths due to steric hindrance from chloronicotinate ligands . Use high-resolution datasets (Rint < 5%) and refine models with anisotropic displacement parameters. Compare results with computational chemistry (DFT) to validate geometric distortions .
Q. What methodologies are recommended for analyzing the thermodynamic properties of this compound derivatives?
Low-temperature heat capacity () measurements (T < 50 K) can be modeled using Debye’s theory and fractal dimensionality to infer lattice dynamics. For this compound dipropionate, fractal analysis revealed a chain-layered topology, impacting entropy calculations () . Complement experimental data with phonon density-of-states simulations (e.g., via CRYSTAL17) to resolve discrepancies between observed and theoretical values .
Q. How can researchers address contradictions between experimental and computational data for this compound reactivity?
Perform sensitivity analyses on computational parameters (e.g., basis set selection, solvation models). For instance, discrepancies in Sb–C bond dissociation energies may arise from inadequate dispersion corrections in DFT. Validate computational results with kinetic studies (e.g., Eyring plots) or spectroscopic probes (e.g., EPR for radical intermediates). Triangulate data by comparing multiple derivatives (e.g., acetate vs. propionate ligands) to isolate electronic vs. steric effects .
Q. What strategies are effective for comparative studies of this compound with other organoantimony(V) compounds?
Systematically vary ligand electronegativity and denticity to assess trends in thermodynamic stability or catalytic activity. For example, compare the profiles of this compound dipropionate with this compound dicarboxylates to evaluate ligand backbone flexibility . Use multivariate regression to correlate ligand properties (e.g., pKa, steric bulk) with experimental outcomes. Cross-reference with crystallographic databases (e.g., CCDC) to identify structural outliers .
Methodological Guidance
- Data Analysis : Report numerical precision aligned with instrument capabilities (e.g., ±0.01 Å for bond lengths). Use statistical tests (ANOVA) for comparative studies and justify significant figures in derived parameters (e.g., entropy values) .
- Literature Comparison : Highlight gaps by contrasting findings with prior studies (e.g., "Our values for this compound dipropionate differ by 2.5% from Sb(V) acetate derivatives due to ligand entropy contributions" ).
- Ethical Practices : Adhere to copyright laws when reproducing diagrams or data. Cite primary sources for synthetic protocols and crystallographic models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
